molecular formula C11H17ClO3 B14522117 3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one CAS No. 62328-73-8

3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one

Cat. No.: B14522117
CAS No.: 62328-73-8
M. Wt: 232.70 g/mol
InChI Key: OASCVPJWNJKUQS-UHFFFAOYSA-N
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Description

3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one is a chemical compound with the molecular formula C₁₀H₁₇ClO₃ It is a member of the oxolanone family, characterized by a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one typically involves the following steps:

    Formation of the Lactone Ring: The initial step involves the cyclization of a suitable precursor to form the oxolanone ring. This can be achieved through intramolecular esterification or lactonization reactions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

    Acetylation and Butylation: The acetyl and butyl groups are introduced through acylation and alkylation reactions, respectively. Common reagents for these steps include acetic anhydride and butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-3-butyl-5-methyl-oxolan-2-one: Similar structure but lacks the chloromethyl group.

    3-Acetyl-3-butyl-5-(bromomethyl)oxolan-2-one: Similar structure with a bromomethyl group instead of chloromethyl.

    3-Acetyl-3-butyl-5-(hydroxymethyl)oxolan-2-one: Similar structure with a hydroxymethyl group.

Uniqueness

3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.

Properties

CAS No.

62328-73-8

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

3-acetyl-3-butyl-5-(chloromethyl)oxolan-2-one

InChI

InChI=1S/C11H17ClO3/c1-3-4-5-11(8(2)13)6-9(7-12)15-10(11)14/h9H,3-7H2,1-2H3

InChI Key

OASCVPJWNJKUQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(OC1=O)CCl)C(=O)C

Origin of Product

United States

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